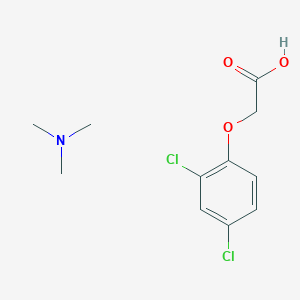

Trimethylammonium 2,4-dichlorophenoxyacetate

Description

Properties

CAS No. |

6416-73-5 |

|---|---|

Molecular Formula |

C11H15Cl2NO3 |

Molecular Weight |

280.14 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)acetic acid;N,N-dimethylmethanamine |

InChI |

InChI=1S/C8H6Cl2O3.C3H9N/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;1-4(2)3/h1-3H,4H2,(H,11,12);1-3H3 |

InChI Key |

ZRRWVAQQSHSQOM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Steps

Step 1: Mono chloroacetic acid is added to an aqueous sodium hydroxide solution and stirred for 15–20 minutes. Phenol is then added, and the pH adjusted to 11 using sodium bicarbonate. The mixture is heated at 100°C for 40 minutes. After cooling in an ice-water bath, hydrochloric acid is added to adjust the pH to 4, and the resulting solids are washed and dried to obtain phenoxyacetic acid.

Step 2: Phenoxyacetic acid is suspended in a mixture of acetic acid and water, followed by the addition of ferric chloride (FePC) catalyst at 0.1% molar ratio relative to phenoxyacetic acid. Chlorine gas is then bubbled through the mixture at 75°C for 35–50 minutes to carry out chlorination, producing 2,4-dichlorophenoxyacetic acid. The product is cooled, filtered, and dried.

Research Outcomes and Yields

The method yields 2,4-dichlorophenoxyacetic acid with a purity of approximately 99.7% and a yield of 98% relative to phenoxyacetic acid.

The process minimizes impurities such as 2,6-dichlorophenoxyacetic acid and trichlorophenoxyacetic acid, which commonly affect product quality in other methods.

Data Table: Key Parameters for 2,4-D Synthesis

| Parameter | Condition/Value | Notes |

|---|---|---|

| Sodium hydroxide solution | Concentration sufficient for neutralization | Stir 15–20 min |

| pH after phenol addition | Adjusted to 11 | Using sodium bicarbonate |

| Heating temperature | 100°C | Duration: 40 min |

| pH after acidification | Adjusted to 4 | Using hydrochloric acid |

| Chlorination catalyst | FePC, 0.1 mol% | Relative to phenoxyacetic acid |

| Chlorination temperature | 75°C | Duration: 35–50 min |

| Product purity | 99.7% | Measured post drying |

| Yield | 98% | Relative to phenoxyacetic acid |

Preparation of this compound

The formation of the trimethylammonium salt involves quaternization of 2,4-dichlorophenoxyacetic acid with trimethylamine.

Quaternary Ammonium Salt Formation Method

While specific literature directly detailing the preparation of this compound is scarce, preparation methods for related quaternary ammonium salts such as 2,3-epoxypropyltrimethylammonium chloride (a structurally similar quaternary ammonium compound) provide a valuable model.

A patent (CN105503777A) describes a method for preparing quaternary ammonium salts using:

A mixed solvent system composed of toluene, trichloromethane, and hexanaphthene in specific molar ratios (e.g., toluene:trichloromethane = 1:1).

Epoxy chloropropane is mixed with the solvent, and trimethylamine gas (99% purity) is introduced at controlled rates (40–80 g/h) and temperatures (10–35°C) under high-speed stirring and cooling.

After gas introduction, the mixture is kept warm for 1 hour, followed by separation, washing, and purification to obtain the quaternary ammonium salt with improved yield and purity.

Adaptation for this compound

Analogously, the preparation of this compound would involve:

Dissolving 2,4-dichlorophenoxyacetic acid in an appropriate solvent system.

Reacting it with trimethylamine (usually as an aqueous or gaseous form) under controlled temperature (likely between 10 and 35°C) with stirring.

The molar ratio of 2,4-dichlorophenoxyacetic acid to trimethylamine would be optimized to ensure complete salt formation, typically around 1:1.

After reaction completion, the product is isolated by separation, washing, and drying.

Reaction Scheme Overview

$$

\text{2,4-Dichlorophenoxyacetic acid} + \text{Trimethylamine} \rightarrow \text{this compound}

$$

Data Table: Hypothetical Reaction Conditions (Based on Related Quaternary Ammonium Salt Synthesis)

| Parameter | Condition/Value | Notes |

|---|---|---|

| Solvent system | Toluene:Trichloromethane (1:1 molar ratio) | Mixed solvent for reaction |

| Temperature | 10–35°C | Controlled for optimal yield |

| Trimethylamine purity | 99% | Gas or aqueous form |

| Molar ratio (acid:amine) | ~1:1 | Stoichiometric or slight excess amine |

| Stirring | High-speed | Ensures homogeneity |

| Reaction time | 1 hour post amine addition | For complete salt formation |

| Isolation | Separation, washing, drying | To obtain pure product |

Summary of Research Outcomes

The preparation of 2,4-dichlorophenoxyacetic acid via chlorination of phenoxyacetic acid with FePC catalyst yields high purity and high yield product with minimized impurities.

The formation of the trimethylammonium salt is typically conducted by reacting the acid with trimethylamine under controlled conditions in a mixed solvent system, achieving efficient quaternization.

The use of mixed solvents and controlled temperature and gas introduction rates significantly improves the yield and purity of the quaternary ammonium salt.

While direct literature on this compound preparation is limited, analogous quaternary ammonium salt syntheses provide a reliable framework for its preparation.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 2-(2,4-dichlorophenoxy)acetic acid can undergo oxidation reactions, especially in the presence of strong oxidizing agents.

Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.

Substitution: Both 2-(2,4-dichlorophenoxy)acetic acid and N,N-dimethylmethanamine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium carbonate.

Major Products:

- Oxidation and reduction reactions typically yield various chlorinated and dechlorinated derivatives, while substitution reactions can produce a range of substituted phenoxyacetic acids and amines.

Scientific Research Applications

Herbicidal Applications

1. Broadleaf Weed Control

Trimethylammonium 2,4-dichlorophenoxyacetate is primarily used as a systemic herbicide targeting broadleaf weeds. It acts by mimicking plant hormones (auxins), leading to uncontrolled growth and eventual death of the targeted plants. Research indicates that this compound is particularly effective in crops such as cotton and soybeans, where it can be applied pre- and post-emergence to manage weed populations effectively .

2. Formulation Innovations

The introduction of 2,4-D choline salt has led to the development of new herbicidal formulations that reduce the volatility and drift associated with traditional formulations of 2,4-D. This transformation into herbicidal ionic liquids (HILs) has shown promise in minimizing environmental contamination while maintaining efficacy against resistant weed species . These formulations have been reported to reduce volatilization rates significantly compared to their predecessors.

Physiological Effects on Plants

1. Chlorophyll Synthesis Inhibition

Studies have demonstrated that this compound can inhibit chlorophyll synthesis in plants such as barley. The compound affects the synthesis of protochlorophyllide, which is crucial for chlorophyll formation. This inhibition can lead to reduced photosynthetic efficiency and overall plant vigor when applied at certain concentrations .

2. Gene Expression Modulation

Research indicates that the application of this compound can alter gene expression related to stress responses in plants. For instance, the introduction of bacterial genes into genetically modified crops has been explored to enhance tolerance to 2,4-D applications. This genetic modification allows crops to withstand the effects of the herbicide while effectively controlling weed populations .

Environmental Considerations

1. Potential Risks

Despite its agricultural benefits, there are concerns regarding the environmental impact of this compound. Studies have indicated potential endocrine-disrupting effects on aquatic organisms and possible risks to human health due to dermal absorption during application . The accumulation of dioxins associated with some formulations of 2,4-D raises further concerns about long-term ecological impacts.

2. Regulatory Status

The regulatory landscape surrounding this compound varies by region. In the United States and Europe, this compound is approved for use with specific guidelines to mitigate risks associated with its application. Continuous monitoring and reassessment are recommended to ensure safety for both agricultural workers and the environment .

Case Studies

Mechanism of Action

2-(2,4-dichlorophenoxy)acetic acid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It induces uncontrolled growth in susceptible plants, leading to their death . The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes . N,N-dimethylmethanamine functions primarily as a reagent in chemical reactions, facilitating the formation of various organic compounds.

Comparison with Similar Compounds

Key Properties of 2,4-D Dimethylamine Salt:

- Molecular Formula: C₁₀H₁₃Cl₂NO₃

- Molecular Weight : 266.12 g/mol

- Melting Point : 85°C

- Solubility : High water solubility due to ionic nature, facilitating herbicidal application .

- Applications: Effective post-emergent herbicide for agricultural and non-crop areas .

Structural and Functional Analogues

Dimethylammonium 2,4-Dichlorophenoxyacetate vs. Tris(2-Hydroxyethyl)ammonium 2,4-Dichlorophenoxyacetate

- Structural Differences : The tris(2-hydroxyethyl)ammonium counterion introduces hydroxyl groups, enhancing hydrophilicity compared to dimethylammonium.

- Stability : Hydroxyethyl groups may reduce volatility but increase susceptibility to hydrolysis in acidic soils .

Dimethylammonium 2,4-D vs. Benzyltrimethylammonium 2,4,5-Trichlorophenoxyacetate

- Structural Differences: The benzyltrimethylammonium ion adds an aromatic ring and a third methyl group, while the phenolic ring in 2,4,5-T has an additional chlorine.

- Herbicidal Activity: 2,4,5-Trichlorophenoxyacetate (2,4,5-T) is more persistent but banned in many countries due to toxicity concerns (e.g., dioxin contamination) .

Comparative Data Table

Key Research Findings

Adsorption Properties :

- Dimethylammonium 2,4-D adsorbs efficiently onto layered double hydroxides (LDHs), making it recoverable from contaminated water .

- Hydroxyethyl-substituted salts may exhibit weaker adsorption due to competing hydrogen bonding .

Degradation and Environmental Fate :

- 2,4-D dimethylamine salt degrades rapidly in soil (half-life <7 days), whereas benzyltrimethylammonium derivatives persist longer .

- Microbial degradation pathways (e.g., via Pseudomonas putida) are well-characterized for 2,4-D but less studied for complex ammonium salts .

Toxicity Profile :

Biological Activity

Trimethylammonium 2,4-dichlorophenoxyacetate (often referred to as 2,4-D) is a widely used herbicide known for its effectiveness in controlling broadleaf weeds. This compound belongs to the class of phenoxy herbicides and exhibits various biological activities beyond its primary use in agriculture. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on chlorophyll synthesis, and potential applications in herbicidal ionic liquids.

Chemical Structure and Properties

This compound is a quaternary ammonium compound that combines the herbicidal properties of 2,4-D with a trimethylammonium group. This structural modification enhances its solubility and biological activity.

Antimicrobial Properties

Recent studies have indicated that quaternary ammonium compounds, including this compound, possess significant antimicrobial properties. Research has demonstrated that these compounds exhibit varying degrees of efficacy against different microbial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC values for Trimethylammonium 2,4-D against several bacterial strains have been reported to range from 0.25 to >12,800 μg/ml. Notably, it has shown effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

- Minimum Fungicidal Concentration (MFC) : The MFC values closely align with MIC values, indicating a robust fungicidal action at higher concentrations .

| Microbial Strain | MIC (μg/ml) | MFC (μg/ml) |

|---|---|---|

| Staphylococcus aureus | 230 | 230 |

| Escherichia coli | 250 | 250 |

| Pseudomonas aeruginosa | >12,800 | >12,800 |

Effects on Chlorophyll Synthesis

This compound has also been studied for its impact on chlorophyll synthesis in plants. Research indicates that this compound can inhibit chlorophyll production by affecting plastid protein synthesis.

- Mechanism of Action : The inhibition appears to be similar to other known inhibitors like chloramphenicol (CAP), directly affecting specific plastid proteins essential for chlorophyll biosynthesis .

- Impact on Plant Growth : The application of this compound in agricultural settings can lead to reduced chlorophyll levels in treated plants, which may affect their growth and photosynthetic efficiency.

Case Studies

A series of greenhouse studies have evaluated the efficacy of Trimethylammonium 2,4-D formulations compared to traditional herbicides. The results indicate that these formulations can provide comparable or superior weed control:

- Study Findings : In trials comparing ionic liquids based on 2,4-D with commercial formulations, the ionic liquids demonstrated similar or improved efficacy against target weed species .

- Environmental Considerations : The use of ionic liquids may reduce the environmental impact associated with conventional herbicides by minimizing runoff and enhancing biodegradability .

Q & A

Basic: What synthetic methodologies are employed for Trimethylammonium 2,4-dichlorophenoxyacetate, and how are reaction kinetics modeled?

Answer:

The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid (2,4-D) with trimethylamine under inverse phase transfer catalysis (IPTC) conditions. Kinetic studies use pseudo-first or second-order models to describe the reaction mechanism . For crystallization, solvents like benzene or tetrachloromethane are selected based on solubility data at varying temperatures, optimized via thermodynamic modeling . Post-synthesis purification involves column chromatography or recrystallization, monitored by thin-layer chromatography (TLC) .

Basic: What analytical techniques are recommended for quantifying this compound in environmental matrices?

Answer:

High-performance liquid chromatography (HPLC) coupled with UV detection is standard for quantification, validated using spiked environmental samples (e.g., water, soil) . Gas chromatography-mass spectrometry (GC-MS) is used for volatile derivatives, such as trimethylsilyl esters . For air monitoring, LOINC method 38582-3 specifies mass/volume concentration measurements via calibrated air sampling devices . Biomarker-based approaches (e.g., blood parameters in bioindicators like Carassius auratus) provide non-lethal toxicity assessments .

Advanced: How do layered double hydroxides (LDHs) adsorb this compound, and what experimental parameters govern adsorption efficiency?

Answer:

Zinc-aluminum-chloride LDHs exhibit high adsorption due to anion exchange and surface complexation. Key parameters include:

- pH : Optimal adsorption occurs at pH 5–7, where LDH surface charge favors electrostatic interactions .

- Contact time : Pseudo-second-order kinetics dominate, with equilibrium reached within 120–180 minutes .

- Temperature : Adsorption is endothermic (ΔH > 0), favoring higher temperatures (25–45°C) .

Batch experiments using [Co-Al-Cl] LDHs show a maximum capacity of ~120 mg/g, validated via Langmuir isotherms .

Advanced: What genetic regulatory mechanisms control microbial degradation of this compound?

Answer:

Degradation is mediated by plasmid-borne tfd genes (e.g., tfdB encoding chlorophenol hydroxylase). Regulatory regions in plasmids like pJP4 contain promoter sequences activated by 2,4-D metabolites . Metagenomic cloning from contaminated soils has identified novel tfdB homologs in Bradyrhizobium and Sphingomonas . Experimental approaches include:

- Gene knockout : Disrupting tfdR (regulatory gene) to assess catabolic pathway dependence.

- Promoter analysis : Using β-galactosidase reporter assays to map transcription start sites .

Basic: What thermodynamic principles govern the adsorption of this compound onto nanomaterials?

Answer:

Gibbs free energy (ΔG) calculations determine spontaneity (ΔG < 0 indicates favorable adsorption). For [Co-Al-Cl] LDHs, ΔG ranges from −15 to −25 kJ/mol, confirming physisorption . Enthalpy (ΔH) and entropy (ΔS) are derived from van’t Hoff plots, with ΔH > 0 indicating endothermic processes . Isothermal titration calorimetry (ITC) quantifies binding constants (Ka) and stoichiometry .

Advanced: How do co-contaminants influence the biodegradation kinetics of this compound in soil?

Answer:

Co-contaminants like polychlorinated biphenyls (PCBs) reduce degradation rates by competing for enzyme substrates (e.g., oxygenases) . Experimental designs involve:

- Microcosm studies : Spiking soil with 2,4-D and co-contaminants, followed by qPCR to track tfd gene abundance .

- Community profiling : 16S rRNA sequencing to identify shifts in Pseudomonas and Burkholderia populations .

Diauxic growth patterns are observed, where microbes prioritize metabolizing less recalcitrant compounds first .

Advanced: What contradictions exist in reported adsorption capacities of LDHs for this compound, and how can these discrepancies be resolved?

Answer:

Discrepancies arise from variations in LDH composition (e.g., Zn-Al vs. Co-Al), surface area (10–150 m²/g), and solution ionic strength . For example, Zn-Al LDHs report capacities of 80–150 mg/g, while Co-Al LDHs achieve 60–120 mg/g . Standardization strategies include:

- ISO protocols : Fixed pH (6.0), temperature (25°C), and initial concentration (100 ppm).

- Cross-lab validation : Collaborative studies using reference materials like NIST-certified 2,4-D .

Notes

- Methodological rigor : Always validate analytical methods with spike-and-recovery tests (≥80% recovery) .

- Data interpretation : Use Akaike information criterion (AIC) to select optimal kinetic models (pseudo-first vs. second-order) .

- Ethical compliance : Adhere to OECD guidelines for ecotoxicological assays (e.g., OECD 203 for fish toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.